2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide is a complex organic compound that features a bromine atom, a furan ring, a thiophene ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the furan and thiophene rings through coupling reactions. The methoxy group can be introduced via methylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce a variety of functional groups in place of the bromine atom.
Scientific Research Applications
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(thiophen-2-yl)methylbenzamide
- 5-methoxy-N-(furan-2-yl)methylbenzamide
- 2-bromo-N-(furan-2-yl)methyl-5-methoxybenzamide
Uniqueness
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide is unique due to the combination of its functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide is a complex organic compound characterized by its unique molecular structure, which includes a bromo substituent, furan and thiophene rings, and a methoxybenzamide moiety. The molecular formula of this compound is C18H14BrN3O4S, indicating its potential for diverse biological activities due to the presence of multiple functional groups.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C18H14BrN3O4S |
Molecular Weight | 420.3 g/mol |
CAS Number | 1797069-54-5 |
The integration of the furan and thiophene rings enhances its electronic properties, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Furan-2-carbonyl Intermediate : Acylation of furan introduces the carbonyl group.
- Synthesis of Thiophene Derivative : Utilizes heterocyclization reactions.
- Coupling Reactions : Cross-coupling techniques are employed to link the furan and thiophene components.
- Final Benzamide Formation : The benzamide structure is introduced through amide bond formation.
Anticancer Properties
Preliminary studies suggest that derivatives related to this compound may exhibit significant anticancer activities. Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are critical targets in cancer therapy. For instance, benzamide derivatives have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT 116) cells.
Compound Type | IC50 (μM) | Cell Line |
---|---|---|
Hydroxy-substituted Benzamides | 1.2 - 5.3 | MCF-7 |
Methoxy-substituted Benzamides | 3.1 | MCF-7 |
Antimicrobial Activity
The presence of the furan and thiophene rings is often associated with various pharmacological properties, including antibacterial and antifungal activities. Compounds with similar structures have been reported to exhibit antibacterial effects against Gram-positive bacteria, such as Enterococcus faecalis.
Anti-inflammatory Potential
Molecular docking studies suggest that this compound may interact with cyclooxygenase enzymes, indicating potential anti-inflammatory activity. Such interactions could lead to the modulation of inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
The mechanism of action for this compound is hypothesized to involve binding to specific enzymes or receptors, thereby inhibiting their activity. This could lead to various biological effects, including the induction of apoptosis in cancer cells or inhibition of inflammatory responses.
Properties
IUPAC Name |
2-bromo-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4S/c1-23-11-4-6-14(19)13(9-11)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHJYCCRARPKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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